molecular formula C7H11F3O3 B1439171 Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate CAS No. 649-67-2

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate

Cat. No.: B1439171
CAS No.: 649-67-2
M. Wt: 200.16 g/mol
InChI Key: IYEGWOWSOYOERF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The hydroxy group also plays a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate can be compared with similar compounds such as:

This compound stands out due to its unique combination of trifluoromethyl and hydroxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEGWOWSOYOERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663080
Record name Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-67-2
Record name Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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